3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one
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Overview
Description
3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylquinoxalin-2(1H)-one with 2-oxo-2-(2-phenylmorpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoxaline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at the positions adjacent to the nitrogen atoms.
Scientific Research Applications
3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2(1H)-one include other quinoxaline derivatives such as:
2-methylquinoxaline: A simpler quinoxaline derivative with fewer functional groups.
3-phenylquinoxalin-2(1H)-one: A compound with a phenyl group attached to the quinoxaline ring.
4-hydroxyquinoxaline: A quinoxaline derivative with a hydroxyl group at the 4-position.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-methyl-1-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinoxalin-2-one |
InChI |
InChI=1S/C21H21N3O3/c1-15-21(26)24(18-10-6-5-9-17(18)22-15)14-20(25)23-11-12-27-19(13-23)16-7-3-2-4-8-16/h2-10,19H,11-14H2,1H3 |
InChI Key |
IYTQMCZDVRFLHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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